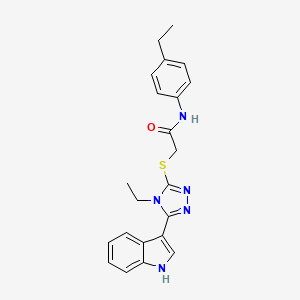

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the indole and triazole intermediates, followed by their coupling through a thiol linkage. The final step involves the acylation of the intermediate with 4-ethylphenyl acetic acid under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether moiety (-S-) undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing new functional groups or modifying physicochemical properties.

| Reagents/Conditions | Products/Outcomes | Reference |

|---|---|---|

| Alkyl halides (e.g., CH₃I) in basic media | Formation of sulfonium salts or alkylated derivatives | |

| Thiols (e.g., R-SH) in DMF | Thiol-exchange reactions |

-

Example : Reaction with methyl iodide in the presence of K₂CO₃ yields methylsulfonium intermediates, which can further react with nucleophiles like amines or alcohols.

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | Sulfoxide derivative | |

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT | Sulfone derivative |

-

Key Insight : Sulfoxides exhibit enhanced solubility, while sulfones improve metabolic stability in pharmacokinetic studies .

Hydrolysis of the Acetamide Moiety

The acetamide group (-N-C(=O)-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

| Conditions | Products | Reference |

|---|---|---|

| 6M HCl, reflux | Carboxylic acid + 4-ethylaniline | |

| NaOH (aq.), 80°C | Sodium carboxylate + NH₃ release |

-

Application : Hydrolysis products serve as intermediates for synthesizing esters or amides with tailored bioactivity.

Electrophilic Substitution on the Triazole Ring

The 1,2,4-triazole ring participates in electrophilic substitution, particularly at the N-1 and N-2 positions.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted triazole | |

| Halogenation | Cl₂ or Br₂ in CCl₄ | Halo-triazole derivatives |

-

Note : Nitro groups enhance antibacterial activity, while halogens improve binding affinity to target enzymes .

Coordination with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex Type | Reference |

|---|---|---|---|

| CuCl₂ | Ethanol, RT | Cu(II)-triazole complex | |

| Fe(NO₃)₃ | DMF, 70°C | Fe(III)-triazole complex |

-

Significance : Metal complexes often exhibit enhanced anticancer or antimicrobial activity compared to the parent compound .

Functionalization via Cross-Coupling Reactions

The indole and phenyl rings undergo palladium-catalyzed cross-coupling for structural diversification.

| Reaction | Catalysts/Reagents | Products | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-modified derivatives | |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino-substituted analogs |

-

Impact : Biaryl derivatives show improved binding to kinase targets in cancer cells.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing triazole and indole structures exhibit significant antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial targets, leading to increased efficacy against bacteria and fungi. Studies have shown that similar triazole derivatives possess antibacterial activity comparable to standard antibiotics like norfloxacin .

Anticancer Properties

The indole moiety is well-documented for its anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. Compounds with similar structures have demonstrated significant cytotoxicity, with growth inhibition values (GI50) ranging from 1.20 to 1.80 µM against cancer cells . The incorporation of the triazole ring may contribute to the compound's ability to interfere with cancer cell signaling pathways.

Anticonvulsant Activity

Some derivatives of triazoles have been studied for their anticonvulsant effects. Given the structural similarities, it is plausible that 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide may also exhibit such properties. Research into related compounds has shown promising results in reducing seizure activity in animal models .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of “2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylphenyl)acetamide

- 2-((4-methyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

Uniqueness

The uniqueness of “2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide” lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes an indole moiety linked to a triazole ring via a thioether bond. This unique structure is believed to contribute to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H21N5O2S |

| Molecular Weight | 373.46 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole and triazole components are known for their ability to bind to enzymes and receptors, potentially modulating their activity. For example:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or microbial resistance.

- Receptor Interaction : It could interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Studies report IC50 values in the low micromolar range for several cancer types, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 5.0 |

| MCF7 (breast cancer) | 3.7 |

| HeLa (cervical cancer) | 2.5 |

Case Studies

Several case studies have explored the anticancer potential of similar compounds:

- Study on Indole Derivatives : A study highlighted that indole-based compounds showed significant apoptosis induction in cancer cells through mitochondrial pathways.

- Triazole Compounds : Research indicated that triazole derivatives possess anti-Bcl-2 activity, which is crucial for promoting apoptosis in resistant cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship of the compound has been investigated to optimize its biological efficacy:

- Substituent Effects : Variations in the ethyl groups and modifications on the indole or triazole rings have been shown to enhance activity.

- Thioether Linkage : The presence of the thioether bond is critical for maintaining the structural integrity necessary for biological interactions.

Propiedades

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c1-3-15-9-11-16(12-10-15)24-20(28)14-29-22-26-25-21(27(22)4-2)18-13-23-19-8-6-5-7-17(18)19/h5-13,23H,3-4,14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGGMQATTJMFRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.